molecular formula C12H18N2O4S B6283657 5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid CAS No. 2137707-16-3

5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B6283657
CAS No.: 2137707-16-3
M. Wt: 286.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines during chemical reactions.

Preparation Methods

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-amino-5-propylthiazole with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The intermediate product is then subjected to further reactions to introduce the carboxylic acid functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar compounds to 5-{[(tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid include other thiazole derivatives with different substituents. For example:

These comparisons highlight the unique features of this compound, such as the presence of the Boc protecting group and the propyl substituent, which enhance its utility in various chemical and biological applications.

Properties

CAS No.

2137707-16-3

Molecular Formula

C12H18N2O4S

Molecular Weight

286.3

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.